![molecular formula C23H26N2O5 B605555 (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane CAS No. 1419523-67-3](/img/structure/B605555.png)
(3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
AQW051 is a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has been identified as a promising drug candidate for the treatment of cognitive impairments associated with neurological disorders such as Alzheimer’s disease and schizophrenia .
Preparation Methods
The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield . Industrial production methods for AQW051 are designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical and commercial use .
Chemical Reactions Analysis
AQW051 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from AQW051, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from AQW051, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AQW051 has a wide range of scientific research applications, including:
Chemistry: AQW051 is used as a model compound for studying the properties and behavior of alpha-7 nicotinic acetylcholine receptor agonists.
Biology: AQW051 is used in studies investigating the role of alpha-7 nicotinic acetylcholine receptors in various biological processes, including neurotransmission and neuroprotection.
Mechanism of Action
AQW051 exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neurotransmitter release and synaptic plasticity . The molecular targets and pathways involved in the mechanism of action of AQW051 include the alpha-7 nicotinic acetylcholine receptor and downstream signaling molecules such as protein kinases and transcription factors .
Comparison with Similar Compounds
AQW051 is unique in its high selectivity and potency for the alpha-7 nicotinic acetylcholine receptor compared to other similar compounds. Some similar compounds include:
The uniqueness of AQW051 lies in its high affinity for the alpha-7 nicotinic acetylcholine receptor, its favorable pharmacokinetic properties, and its potential for use in the treatment of cognitive impairments associated with neurological disorders .
Properties
CAS No. |
1419523-67-3 |
---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(3R)-3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H22N2O.C4H4O4/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21;5-3(6)1-2-4(7)8/h2-7,12,16,19H,8-11,13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-;/m0./s1 |
InChI Key |
DRUSIIXXBPKMAT-UTOQZODRSA-N |
SMILES |
Cc1ccc(cc1)c2ccc(O[C@H]3CN4CCC3CC4)cn2.OC(=O)\C=C\C(=O)O |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O[C@H]3CN4CCC3CC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQW-051 fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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